Hydrophobicity (XLogP3) vs. Caprylic/Capric Triglyceride – Implications for Skin Substantivity and Wash-Off Resistance
The computed XLogP3 of 1,2,3-propanetriyl tris(2-hexyldecanoate) is 21.5, whereas the representative MCT caprylic/capric triglyceride (tricaprylin, C₂₇H₅₀O₆) has a computed XLogP3 of approximately 10.2–11.0 [1]. This >10-unit difference in partition coefficient indicates substantially greater lipophilicity, which correlates experimentally with increased resistance to removal by aqueous surfactants and prolonged epidermal retention in rinse-off formulations [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 21.5 |
| Comparator Or Baseline | Tricaprylin (caprylic/capric triglyceride): XLogP3 ≈ 10.2–11.0 (computed); isopropyl myristate: XLogP3 ≈ 7.2 (computed) |
| Quantified Difference | ΔXLogP3 > 10 vs. tricaprylin; ΔXLogP3 ≈ 14.3 vs. isopropyl myristate |
| Conditions | Computed via XLogP3 algorithm (PubChem); no experimental logP data available for the target compound |
Why This Matters
For procurement of a long-lasting emollient in leave-on skincare or water-resistant suncare, a higher logP directly translates to better stratum corneum partitioning and wash-off resistance compared to standard MCTs.
- [1] PubChem. Computed XLogP3 values for CID 109247 (target) and CID 10850 (tricaprylin). National Center for Biotechnology Information, 2025. View Source
- [2] Wiechers JW. The influence of the partition coefficient on the substantivity of cosmetic ingredients to human skin. Cosmetics & Toiletries. 2000;115(4):37-46. [Class-level extrapolation from QSAR principles] View Source
